N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-29-20-14-18(23-21(24-20)30-2)25-32(27,28)17-10-8-15(9-11-17)22-19(26)12-13-31-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMXKANPYIHRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as hexane, ethyl acetate, and acetone to remove impurities . The final product is obtained through a series of reactions involving the coupling of the pyrimidinyl and sulfamoyl groups with the phenylsulfanyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization and filtration to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and phenylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide are highlighted through comparisons with analogous sulfonamide-propanamide derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Observations:
Pyrimidine Substitution Effects: The 2,6-dimethoxy groups on the pyrimidine ring in the target compound enhance hydrophilicity compared to 4-methyl (compound in ) or pyrimidin-2-yl () substituents. In contrast, 4-methylpyrimidin-2-yl () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Propanamide Side Chain Modifications :
- The phenylsulfanyl group in the target compound offers moderate lipophilicity, balancing permeability and solubility. Replacing this with a 6-methoxynaphthalen-2-yl group () introduces steric bulk and aromaticity, which could improve binding to hydrophobic pockets but reduce metabolic stability .
- The 1,3-dioxoisoindolin-2-yl group () introduces a rigid, planar structure that may enhance π-π stacking interactions but could limit conformational flexibility during target binding .
Electron-Withdrawing vs.
Physicochemical Properties :
- The target compound’s molecular weight (462.52 g/mol) is lower than analogs with naphthyl or isoindole-dione substituents (e.g., 500.56 g/mol in ), aligning better with Lipinski’s rule of five for drug-likeness .
- Elemental analysis discrepancies (e.g., oxygen content in : observed 13.95% vs. calculated 12.11%) may reflect synthesis byproducts or hydration states .
Implications for Drug Design
- Hydrophobic Enclosure : The dimethoxy-pyrimidine and phenylsulfanyl groups in the target compound may synergize to create a hydrophobic enclosure, enhancing binding to targets like kinases or proteases .
- Metabolic Stability : The absence of halogen substituents (cf. ’s chlorophenyl group) suggests the target compound may undergo faster hepatic clearance, necessitating structural optimization for prolonged half-life .
- Synthetic Feasibility : Close alignment of elemental analysis data () indicates robust synthetic routes for the target compound, whereas analogs with complex substituents (e.g., isoindole-dione in ) may require multi-step protocols .
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C22H22N6O6S3
- Molecular Weight : 562.6417 g/mol
- CAS Number : 497082-06-1
- Structural Characteristics : The compound features a central acetamide group and multiple aromatic rings, which are typical in biologically active compounds.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can:
- Inhibit Zymosan-induced Oxidative Bursts : The compound effectively reduces oxidative bursts in whole blood phagocytes and isolated polymorphonuclear cells, suggesting its role in modulating immune responses.
- Downregulate Inflammatory Cytokines : It significantly decreases the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, and IL-13 while upregulating the anti-inflammatory cytokine IL-10 in models of generalized inflammation induced by zymosan.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The specific mechanisms remain under investigation, but the structural motifs suggest interactions with cellular pathways involved in proliferation and apoptosis .
While the precise mechanism of action for this compound is not fully elucidated, several hypotheses can be drawn from its chemical structure:
- Inhibition of Nitric Oxide Production : The ability to inhibit nitric oxide production in lipopolysaccharide-induced macrophages points towards a potential mechanism involving the modulation of nitric oxide synthase pathways.
- Interactions with Cellular Signaling Pathways : The presence of sulfamoyl and phenylsulfanyl groups may allow for interactions with specific receptors or enzymes involved in inflammatory signaling cascades.
Toxicity Studies
Toxicological assessments have demonstrated that this compound has a favorable safety profile:
- Non-toxic to Normal Fibroblast Cells : In vitro studies revealed no significant toxicity to normal fibroblast cells.
- Acute Toxicological Studies : Evaluations conducted on Balb/c mice indicated no acute toxicity, further supporting its potential for therapeutic use.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects through cytokine modulation in zymosan-treated mice. |
| Study 2 | Showed cytotoxicity against breast cancer cell lines with IC50 values indicating effective growth inhibition. |
| Study 3 | Investigated the compound's mechanism of action related to nitric oxide inhibition in macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
